3-(dimethylamino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)pyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4 It features a pyrazine ring substituted with a dimethylamino group at the 3-position and a cyano group at the 2-position
Mechanism of Action
Target of Action
The primary target of 3-(dimethylamino)pyrazine-2-carbonitrile is Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
This compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its function and leading to changes in the cell cycle .
Biochemical Pathways
The inhibition of CHK1 affects the cell cycle checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . The cell cycle checkpoints controlled by CHK1 provide an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
Pharmacokinetics
It is noted that the compound is a potent and selective oral chk1 inhibitor . This suggests that it has favorable absorption and bioavailability characteristics.
Result of Action
The inhibition of CHK1 by this compound results in the modulation of the DNA damage response pathway . This can lead to antitumor activity in combination with genotoxic chemotherapies and as a single agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiol-substituted pyrazines.
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
3-(Dimethylamino)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)pyrazine-2-carboxamide
- 3-(Dimethylamino)pyrazine-2-carboxylic acid
- 3-(Dimethylamino)pyrazine-2-sulfonamide
Uniqueness
3-(Dimethylamino)pyrazine-2-carbonitrile is unique due to the presence of both a dimethylamino group and a cyano group on the pyrazine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in diverse fields further highlight its uniqueness .
Properties
IUPAC Name |
3-(dimethylamino)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11(2)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRUSHWZTHNMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.